3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is a versatile chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs . Furthermore, other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced through nucleophilic substitution reactions, where an appropriate o-tolyloxy precursor reacts with the benzofuran core under suitable conditions.
Acetamido Group Addition: The acetamido group is added via acylation reactions, where an acylating agent reacts with the amine group on the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially modifying its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share a similar core structure with benzofuran derivatives and exhibit comparable biological activities, such as anti-cancer and anti-viral properties.
Psoralen and Angelicin: These benzofuran derivatives are used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core with an acetamido group and an o-tolyloxy substituent. This unique structure contributes to its interaction with various biological targets, potentially influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzofuran ring allows for:
- Hydrophobic interactions : These interactions can enhance binding affinity to target proteins.
- Hydrogen bonding : This may facilitate the stabilization of the compound within active sites of enzymes.
- Amide linkage formation : This can further modify the compound's reactivity and biological efficacy.
Biological Activities
Research indicates that compounds in the benzofuran class exhibit several pharmacological activities, including:
Case Studies and Research Findings
- Antitumor Studies : A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, suggesting a potential for further development as anticancer agents .
- Neuroprotective Effects : In a study evaluating neuroprotective properties, derivatives of benzofuran were found to protect against NMDA-induced excitotoxicity in rat cortical neurons. These findings support the hypothesis that modifications in the benzofuran structure can enhance neuroprotective effects .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Properties
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHONIOIFVGHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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